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molecular formula C9H11NO B1606659 Formamide, N-(2-phenylethyl)- CAS No. 23069-99-0

Formamide, N-(2-phenylethyl)-

Cat. No. B1606659
M. Wt: 149.19 g/mol
InChI Key: NOOOMJZHMKSKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060707B2

Procedure details

A mixture of phenylethylamine (20.0 g, 0.165 mol) and formic acid (49.4 ml, 1.309 mol) was slowly heated to 200° C. Excess water and formic acid were distilled off in the process. The mixture was then kept at 200° C. for 1 hour, and the product was distilled under reduced pressure, giving a colourless oil (22.0 g, 0.147 mol, 89%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
49.4 mL
Type
reactant
Reaction Step One
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10](O)=[O:11]>>[C:1]1([CH2:7][CH2:8][NH:9][CH:10]=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
49.4 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess water and formic acid were distilled off in the process
DISTILLATION
Type
DISTILLATION
Details
the product was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.147 mol
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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